1,5'-Bi-1H-tetrazole

Energetic materials Decomposition mechanisms Excited-state chemistry

Select 1,5'-Bi-1H-tetrazole for regioisomer-specific thermal decomposition and reduced physical sensitivity compared to symmetrical 5,5'-bistetrazole. Its high nitrogen content (81.1%) and sharp, non-toxic gas evolution support advanced EMOF synthesis, precision gas generants, and propellant modifier research. This specific 1,5'-C–N linkage enables distinct energetic tuning critical for next-generation material safety.

Molecular Formula C2H2N8
Molecular Weight 138.09 g/mol
CAS No. 103518-52-1
Cat. No. B14340923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5'-Bi-1H-tetrazole
CAS103518-52-1
Molecular FormulaC2H2N8
Molecular Weight138.09 g/mol
Structural Identifiers
SMILESC1=NN=NN1C2=NNN=N2
InChIInChI=1S/C2H2N8/c1-3-6-9-10(1)2-4-7-8-5-2/h1H,(H,4,5,7,8)
InChIKeyLPLVKWNKTRXFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5'-Bi-1H-tetrazole (CAS 103518-52-1): A Regioisomeric Bistetrazole Building Block for Energetic Materials and Gas Generation


1,5'-Bi-1H-tetrazole (1,5'-BT; molecular formula C₂H₂N₈, molecular weight 138.09 g/mol) is a high-nitrogen heterocyclic compound comprising two tetrazole rings linked through a C–N bond between the C5 position of the first ring and the N1 position of the second [1]. This connectivity produces a regioisomeric bistetrazole (bitetrazole) that is structurally distinct from the symmetrical 5,5'-bistetrazole isomer. The compound melts with decomposition at 118–122 °C (from isopropanol) and exhibits a predicted density of 2.68±0.1 g/cm³ [1]. Its high nitrogen content (81.1 wt%) and the asymmetry of the 1,5'-linkage confer decomposition characteristics that differ from those of the symmetric 5,5'-linked analog, making it a subject of investigation in energetic materials and gas-generating applications [2].

Why 1,5'-Bi-1H-tetrazole Cannot Be Interchanged with 5,5'-Bistetrazole or Other Tetrazole Derivatives


Although 1,5'-Bi-1H-tetrazole and 5,5'-bistetrazole share the identical molecular formula (C₂H₂N₈) and are both nitrogen-rich heterocycles, their structural isomerism produces measurably different decomposition energetics and sensitivity profiles that preclude generic substitution. The 1,5'-linkage (C–N bonded) versus the 5,5'-linkage (C–C bonded) alters the electronic structure and the accessible conical intersections on the excited-state potential energy surface, resulting in distinct decomposition thresholds [1]. Furthermore, 5,5'-bistetrazole (BHT) is documented to possess problematic impact and friction sensitivities that can lead to decomposition during powdering or explosion during handling, whereas 1,5'-BT and its salts are reported to decompose sharply within a narrow temperature range with reduced physical sensitivity [2]. Procurement decisions based solely on nitrogen content or tetrazole ring count without accounting for regioisomeric connectivity risk selecting a material with unsuitable thermal stability or safety characteristics for the intended application.

Quantitative Comparative Evidence for 1,5'-Bi-1H-tetrazole Against Its Closest Analogs


Excited-State Decomposition Threshold: 1,5'-BT Exhibits a Lower Tetrazole Ring-Opening Barrier Than 5,5'-BT

Direct head-to-head computational comparison at the CASSCF(12,8)/6-31G(d) level demonstrates that 1,5'-bistetrazole (1,5'-BT) possesses a lower-energy tetrazole ring-opening pathway on the S₁ excited state compared to its regioisomer 5,5'-bistetrazole (5,5'-BT). This difference originates from the distinct C–N versus C–C connectivity between the tetrazole rings [1].

Energetic materials Decomposition mechanisms Excited-state chemistry

Excited-State Energy (S₁): 1,5'-BT and 5,5'-BT Exhibit Comparable Vertical Excitation Energies

Vertical excitation energies to the S₁ state, calculated at the same level of theory, are nearly identical for the two isomers, indicating that the electronic excitation cost does not discriminate between the regioisomeric forms [1].

Energetic materials Excited-state chemistry Computational chemistry

Energetic Performance of 1,5'-BT-Derived Materials: Detonation Velocity and Pressure

While direct performance data for pristine 1,5'-Bi-1H-tetrazole are limited, its derivatives and coordination frameworks demonstrate excellent energetic properties. A 3D energetic metal-organic framework (EMOF) synthesized from 1,5'-bistetrazole-2N-oxide exhibits a detonation velocity of 7,748 m/s and detonation pressure of 36.3 GPa [1]. Furthermore, the azo-coupled derivative 2,2'-azobis(1,5'-bitetrazole) (T-N10B) achieves a heat of formation of 5.13 kJ/g, approximately six times higher than CL-20 (0.83 kJ/g) [2]. These data demonstrate that the 1,5'-linked bistetrazole scaffold can support high-performance energetic materials.

High-nitrogen energetic materials Detonation performance MOF-derived energetics

Gas Generation Profile: Sharp Decomposition and Non-Toxic Gas Evolution

According to patent literature, 1,5'-bitetrazole and its substituted ammonium salts are characterized by sharp decomposition within a narrow temperature range, leaving substantially no residue and generating non-toxic gas [1]. This behavior is contrasted with azodicarbonamide (ADCA), the conventional gas generating agent, which decomposes over a broad temperature range, produces toxic residues including ammonia and isocyanuric acid, and contaminates molds [1]. The 5,5'-bistetrazole isomer (BHT), conversely, is described as exhibiting problematic impact and friction sensitivity that can cause decomposition during powdering or explosion during loading [2].

Gas generating agents Airbag propellants Foaming agents

Validated Application Scenarios for 1,5'-Bi-1H-tetrazole Based on Quantitative Evidence


Development of Next-Generation High-Nitrogen Energetic Materials

The lower ring-opening barrier of 1,5'-BT relative to 5,5'-BT on the excited-state surface [1], combined with the high detonation performance demonstrated by its N-oxide-derived EMOFs (D = 7,748 m/s) [2], supports the use of 1,5'-Bi-1H-tetrazole as a precursor scaffold for designing high-energy-density materials with tunable decomposition thresholds. The asymmetry of the 1,5'-linkage offers a distinct energetic landscape for controlling initiation and propagation of decomposition relative to symmetric 5,5'-linked frameworks.

Clean Gas-Generating Formulations for Airbag Inflators and Precision Foaming

The sharp decomposition of 1,5'-bitetrazole within a narrow temperature range, coupled with non-toxic gas evolution and minimal solid residue [1], makes it a superior candidate over conventional azodicarbonamide (ADCA) for automotive airbag inflators and precision resin molding. Formulations based on 1,5'-BT avoid the toxicity and mold-contamination issues associated with ADCA residues while mitigating the handling safety concerns documented for the more impact-sensitive 5,5'-bistetrazole isomer (BHT) [2].

Synthesis of Energetic Metal-Organic Frameworks (EMOFs) with Enhanced Performance

1,5'-Bistetrazole-2N-oxide serves as an effective ligand for constructing EMOFs with high density (up to 3.010 g/cm³), high decomposition temperatures (Td up to 182 °C), and excellent detonation properties (D = 7,748 m/s; P = 36.3 GPa) [1]. These frameworks also exhibit catalytic effects on ammonium perchlorate decomposition, suggesting potential as burn-rate modifiers in solid propellants. The 1,5'-linkage provides a coordination geometry distinct from that of 5,5'-bistetrazole, enabling different framework topologies.

Fundamental Excited-State Decomposition Studies

The computational characterization of 1,5'-BT's S₁ vertical excitation energy (6.26 eV) and ring-opening barriers (4.81–5.98 eV) [1] provides a quantitative benchmark for investigating regioisomer-dependent decomposition pathways in nitrogen-rich heterocycles. Researchers investigating structure-sensitivity relationships or photoinitiated decomposition mechanisms in tetrazole-based materials can use 1,5'-BT as a well-defined reference compound with established excited-state energetic parameters.

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